Tetraethylene glycol
Overview
Description
Tetraethylene glycol is a chemical compound with the molecular formula C₈H₁₈O₅ . It is a transparent, colorless, odorless, low volatility, and hygroscopic liquid that is highly soluble in water and ethyl alcohol . This compound is an oligomer of polyethylene glycol and is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylene glycol can be synthesized through the polymerization of ethylene oxide. The process involves the stepwise addition of ethylene oxide to ethylene glycol, resulting in the formation of higher oligomers, including this compound . The reaction is typically carried out in the presence of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the manufacture of ethylene glycol. The process involves the hydration of ethylene oxide, followed by distillation to separate the different oligomers . The production process is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetraethylene glycol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Tetraethylene glycol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetraethylene glycol varies depending on its application. In drug delivery systems, this compound derivatives enhance the solubility and stability of drugs by forming hydrogen bonds with water molecules . In industrial applications, it acts as a plasticizer by reducing the intermolecular forces between polymer chains, thereby increasing flexibility .
Comparison with Similar Compounds
- Diethylene glycol
- Triethylene glycol
- Pentaethylene glycol
- Hexaethylene glycol
Comparison: Tetraethylene glycol is unique due to its specific molecular structure, which provides a balance between hydrophilicity and hydrophobicity. Compared to diethylene glycol and triethylene glycol, this compound has higher molecular weight and viscosity, making it more suitable for applications requiring higher boiling points and lower volatility . On the other hand, pentaethylene glycol and hexaethylene glycol have higher molecular weights and are used in applications requiring even higher boiling points and viscosities .
This compound’s versatility and unique properties make it an essential compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHCKJMYHZGTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5 | |
Record name | TETRAETHYLENE GLYCOL | |
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DSSTOX Substance ID |
DTXSID9026922 | |
Record name | Tetraethylene glycol | |
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Molecular Weight |
194.23 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB] | |
Record name | TETRAETHYLENE GLYCOL | |
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Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
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Boiling Point |
621 °F at 760 mmHg (USCG, 1999), 327.3 °C | |
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Flash Point |
360 °F (USCG, 1999), 360 °F (182 °C) (Open cup) | |
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Solubility |
Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol | |
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Density |
1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C | |
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Vapor Pressure |
4.65X10-5 mm Hg at 26 °C | |
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Color/Form |
Liquid, Colorless liquid, Colorless to straw-colored liquid | |
CAS No. |
112-60-7, 157299-02-0, 127821-00-5 | |
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Melting Point |
24.8 °F (USCG, 1999), -9.4 °C | |
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Retrosynthesis Analysis
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